Ethyl 2-(2-((2,5-dihydro-1H-pyrrol-1-yl)methyl)benzoyl)benzoate
Overview
Description
Ethyl 2-(2-((2,5-dihydro-1H-pyrrol-1-yl)methyl)benzoyl)benzoate, also known as EDB, is a synthetic compound that has been used in scientific research for the study of biochemical and physiological effects. EDB is a benzoylbenzoate derivative that is used as an intermediate in the synthesis of organic compounds. It is a white crystalline solid that is soluble in organic solvents and has a melting point of 124-126°C. EDB has been used in a variety of scientific applications, including the study of biochemical and physiological effects, as well as in laboratory experiments.
Scientific Research Applications
Synthesis and Chemical Reactions
Nitrogen-Bridged Nucleosides : Research has explored the synthesis of nitrogen-bridged nucleosides using compounds similar to Ethyl 2-(2-((2,5-dihydro-1H-pyrrol-1-yl)methyl)benzoyl)benzoate. For instance, ethyl derivatives coupled with aminomethyl- and hydrazino-azines have been utilized to afford various nitrogen-bridged purine-like C-nucleosides. This includes the synthesis of compounds like 3-β-d-ribofuranosylimidazolo-[1,5-a]pyridine and 3-β-d-ribofuranosyl-1,2,4-triazolo[4,3-a]pyrazine, showcasing the compound's utility in nucleoside synthesis (H. E. Khadem, J. Kawai, D. L. Swartz, 1989).
Histone Deacetylase Inhibitors : Compounds structurally related to Ethyl 2-(2-((2,5-dihydro-1H-pyrrol-1-yl)methyl)benzoyl)benzoate have been studied for their potential as histone deacetylase inhibitors. Specifically, derivatives with modifications on the pyrrole-C2 and/or -C4 positions have been evaluated for their biological activity, highlighting the compound's relevance in medicinal chemistry and drug design (A. Mai, S. Massa, Ilaria Cerbara, 2004).
Molecular Structure and Material Science
- Supramolecular Structures : The study of hydrogen-bonded supramolecular structures in compounds featuring the 4-pyrazolylbenzoate moiety, which is structurally related to Ethyl 2-(2-((2,5-dihydro-1H-pyrrol-1-yl)methyl)benzoyl)benzoate, reveals intricate one-, two-, and three-dimensional arrangements. These findings contribute to the understanding of molecular interactions and the design of advanced materials (J. Portilla, E. G. Mata, 2007).
Advanced Synthesis Techniques
Phosphine-Catalyzed Annulation : Ethyl derivatives have been employed in phosphine-catalyzed [4 + 2] annulations, leading to the synthesis of highly functionalized tetrahydropyridines. This showcases the compound's utility in facilitating complex chemical reactions and synthesizing novel organic structures (Xue-Feng Zhu, J. Lan, O. Kwon, 2003).
Liquid Crystalline Polysiloxanes : Monomers related to Ethyl 2-(2-((2,5-dihydro-1H-pyrrol-1-yl)methyl)benzoyl)benzoate, containing fluorinated chains and a mesogenic moiety, have been synthesized for the development of side-chain liquid crystalline polysiloxanes. This research highlights the compound's potential applications in the field of materials science, particularly in the creation of advanced polymers with unique properties (F. Bracon, F. Guittard, 2000).
properties
IUPAC Name |
ethyl 2-[2-(2,5-dihydropyrrol-1-ylmethyl)benzoyl]benzoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21NO3/c1-2-25-21(24)19-12-6-5-11-18(19)20(23)17-10-4-3-9-16(17)15-22-13-7-8-14-22/h3-12H,2,13-15H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KNFXGQMTGDLHBJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=CC=C1C(=O)C2=CC=CC=C2CN3CC=CC3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10643922 | |
Record name | Ethyl 2-{2-[(2,5-dihydro-1H-pyrrol-1-yl)methyl]benzoyl}benzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10643922 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
335.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 2-(2-((2,5-dihydro-1H-pyrrol-1-yl)methyl)benzoyl)benzoate | |
CAS RN |
898762-97-5 | |
Record name | Ethyl 2-[2-[(2,5-dihydro-1H-pyrrol-1-yl)methyl]benzoyl]benzoate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=898762-97-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Ethyl 2-{2-[(2,5-dihydro-1H-pyrrol-1-yl)methyl]benzoyl}benzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10643922 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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